CCR5: A Core Component in Immune Signaling and HIV-1 Pathogenesis
CCR5: A Core Component in Immune Signaling and HIV-1 Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 5 (CCR5), also known as CD195, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking and effector functions of various immune cells.[1][2] It is predominantly expressed on the surface of T cells, macrophages, dendritic cells, and microglia.[1][3] CCR5 and its chemokine ligands are integral to orchestrating immune responses, particularly in directing the migration of leukocytes to sites of inflammation.[4] Beyond its physiological function, CCR5 has garnered significant attention in the scientific community as the primary co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus-1 (HIV-1), the virus responsible for Acquired Immunodeficiency Syndrome (AIDS).[2][4] This guide provides a comprehensive technical overview of the structure, function, and signaling pathways of the CCR5 protein, with a focus on its role in both normal immune function and HIV-1 pathogenesis.
CCR5 Protein Structure
The CCR5 protein is a member of the class A G protein-coupled receptor family, characterized by a canonical structure of seven transmembrane (7TM) α-helices (I-VII) connected by three intracellular (ICL1-3) and three extracellular loops (ECL1-3).[1] The N-terminus is located extracellularly, while the C-terminus resides in the cytoplasm.
The extracellular domains, particularly the N-terminus and ECL2, are crucial for ligand binding.[1][5] The N-terminal region is rich in tyrosine and acidic amino acids, which are critical for interactions with both natural chemokine ligands and the HIV-1 envelope glycoprotein (B1211001) gp120.[6][7] Two highly conserved disulfide bonds provide structural stability: one between the N-terminus (Cys20) and ECL3 (Cys269), and another between TM-III (Cys101) and ECL2 (Cys178).[1][8] The transmembrane helices form a deep binding pocket that accommodates both endogenous chemokines and small molecule inhibitors.[1]
Function and Signaling
The primary function of CCR5 is to mediate the chemotaxis of immune cells.[4] Its cognate ligands include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][9] Binding of these chemokines to CCR5 initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
CCR5 is coupled to the Gi class of heterotrimeric G proteins.[2] Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, triggering a cascade of downstream events.[10] This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][10] IP3 stimulates the release of calcium from intracellular stores, a key event in many cellular activation processes.[10] The Gβγ subunit can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs).[9]
Following activation, CCR5 signaling is tightly regulated. G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, which promotes the binding of β-arrestins.[2] β-arrestin binding desensitizes the receptor to further stimulation and targets it for internalization via clathrin-mediated endocytosis.[2]
CCR5 Signaling Pathway
Caption: Canonical G protein-dependent signaling pathway initiated by chemokine binding to CCR5.
Role in HIV-1 Infection
CCR5 is the principal co-receptor for R5-tropic HIV-1 strains, which are responsible for the majority of initial viral transmissions.[4] The process of viral entry into a host cell is initiated by the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of the target cell.[11] This binding induces a conformational change in gp120, exposing a binding site for CCR5.[11] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.[6]
The interaction between gp120 and CCR5 involves two key sites on the receptor: the tyrosine-sulfated N-terminus and the second extracellular loop (ECL2).[5][6] The V3 loop of gp120 inserts into the chemokine-binding pocket of CCR5.[6]
A naturally occurring 32-base pair deletion in the CCR5 gene (CCR5-Δ32) results in a non-functional, truncated protein that is not expressed on the cell surface.[1] Individuals homozygous for this mutation (Δ32/Δ32) are highly resistant to infection by R5-tropic HIV-1.[1] This discovery highlighted CCR5 as a major target for the development of antiretroviral drugs.
HIV-1 Entry Mechanism via CCR5
Caption: Stepwise process of R5-tropic HIV-1 entry into a host cell mediated by CD4 and CCR5.
Quantitative Data
CCR5 Expression on Immune Cells
| Cell Type | CCR5 Expression Level (Antibody Binding Sites/Cell) | Reference |
| CD4+/CD45RO+/CD62L- Memory T Cells | High | [12] |
| CD4+/CD45RO+/CD62L+ T Cells | Lower than memory T cells | [12] |
| Peripheral Blood Dendritic Cells (Fresh) | Highest among leukocyte subsets | [12] |
| Monocyte-derived Macrophages (M-CSF) | ~5,000 to ~50,000 | [12] |
| Monocyte-derived Macrophages (GM-CSF) | ~5,000 to ~20,000 | [12] |
| Rectal CD3+ T Cells | Median 46.1% positive | [13] |
| Colonic CD3+ T Cells | Median 44.6% positive | [13] |
| Rectal CD209+ Dendritic Cells | Median 22.9% positive | [13] |
| Colonic CD209+ Dendritic Cells | Median 33.3% positive | [13] |
Ligand Binding Affinities for CCR5
| Ligand | Binding Affinity (IC50/Ki/Kd) | Cell System/Assay | Reference |
| CCL5 (RANTES) | High Affinity | Variable | [14][15] |
| CCL3 (MIP-1α) | High Affinity | Variable | [15][16] |
| CCL4 (MIP-1β) | High Affinity | Variable | [15][16] |
| Maraviroc | Kd = 0.18 ± 0.02 nM | Radioligand Binding | [17] |
| Vicriviroc | Kd = 0.40 ± 0.02 nM | Radioligand Binding | [17] |
| DAPTA (vs. gp120 BaL) | IC50 = 0.06 nM | Competitive Binding | [18] |
| DAPTA (vs. gp120 CM235) | IC50 = 0.32 nM | Competitive Binding | [18] |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
This assay measures the directional migration of cells in response to a chemoattractant.
Principle: A porous membrane separates two chambers. Cells are placed in the upper chamber, and a solution containing a CCR5 ligand (chemoattractant) is placed in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.
Methodology:
-
Cell Preparation: Culture CCR5-expressing cells (e.g., T cells, macrophages, or a CCR5-transfected cell line) and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chamber Setup: Place a microporous membrane (typically 5-8 µm pore size) in a Boyden chamber apparatus.
-
Loading: Add the chemoattractant solution (e.g., CCL5 at a predetermined optimal concentration) to the lower chamber. Add the cell suspension to the upper chamber. For antagonist studies, pre-incubate the cells with the antagonist before adding them to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient for cell migration (typically 1-4 hours).
-
Quantification: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope in several fields of view to determine the average number of migrated cells.
Caption: A simplified workflow for a Boyden chamber chemotaxis assay.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding to CCR5 and subsequent Gq-mediated signaling, calcium is released from intracellular stores, leading to an increase in fluorescence that can be measured over time.
Methodology:
-
Cell Preparation: Plate CCR5-expressing cells in a 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with an appropriate buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. An inhibitor of organic anion transporters, such as probenecid, may be included to prevent dye leakage.
-
Ligand Preparation: Prepare a solution of the CCR5 agonist at a concentration that is a multiple of the final desired concentration.
-
Measurement: Place the cell plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is indicative of the intracellular calcium concentration. Data can be expressed as the peak fluorescence intensity or the area under the curve. For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors on a cell or membrane preparation.
Principle: A radiolabeled ligand is incubated with a sample containing the receptor of interest. The amount of radioligand that specifically binds to the receptor is measured.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, set up reactions containing the membrane preparation, a fixed concentration of the radiolabeled CCR5 ligand (e.g., [125I]-CCL5), and either buffer (for total binding), a high concentration of an unlabeled competitor (for non-specific binding), or varying concentrations of a test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Conclusion
The CCR5 protein is a multifaceted receptor with a critical role in immune system function and as a key player in HIV-1 pathogenesis. Its well-defined structure and signaling pathways have made it an attractive target for therapeutic intervention. The development of CCR5 antagonists, such as Maraviroc, represents a significant success in structure-based drug design and has provided a valuable therapeutic option for the treatment of HIV-1 infection.[19][20] Continued research into the intricacies of CCR5 biology, including its conformational dynamics and interactions with various ligands, will undoubtedly lead to the development of novel therapeutics for a range of inflammatory and infectious diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex roles of this important receptor.
References
- 1. CCR5 - Wikipedia [en.wikipedia.org]
- 2. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency Viruses: A Prototypic Love-Hate Affair [frontiersin.org]
- 5. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of coreceptor recognition by HIV-1 envelope spike - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 12. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting CCL5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CCR5 structural plasticity shapes HIV-1 phenotypic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
